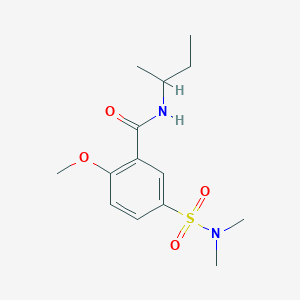
N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE
Descripción general
Descripción
N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE typically involves a multi-step process. One common method includes the reaction of anthranilic acid with cyclopropylamine to form an intermediate, which is then cyclized to produce the quinazolinone core. This core is subsequently acylated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. For instance, one-pot, eco-friendly syntheses using water as a solvent have been developed. These methods not only reduce the use of hazardous solvents but also improve yield and reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazolinone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-N-PHENYLBENZAMIDE
- N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)SUCCINIMIDE
- 2-((3-CYCLOPROPYL-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
N-CYCLOPROPYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its binding affinity and specificity for certain molecular targets, making it a promising candidate for drug development .
Propiedades
IUPAC Name |
N-cyclopropyl-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12(15-9-5-6-9)7-16-8-14-11-4-2-1-3-10(11)13(16)18/h1-4,8-9H,5-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPGTGSQPYIQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4444553.png)
![4-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzamide](/img/structure/B4444566.png)
![2-methyl-5-{4-[4-(2-thienyl)butanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4444568.png)
![1-[3-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4444579.png)

![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4444587.png)
![N,N-diethyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4444589.png)
![7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4444592.png)


![2,3-dimethyl-N-[2-(methylthio)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444627.png)
